molecular formula C11H11ClN2 B13677819 5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole

5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole

Cat. No.: B13677819
M. Wt: 206.67 g/mol
InChI Key: FQXUYNMUILXRSR-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 1-position, and a p-tolyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-chloroacetophenone with methylhydrazine in the presence of an acid catalyst can yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of microwave irradiation and metal-free catalysts has been explored to enhance reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom, yielding 1-methyl-3-(p-tolyl)-1H-pyrazole.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: 1-methyl-3-(p-tolyl)-1H-pyrazole.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(p-tolyl)-1H-pyrazole: Lacks the chlorine substituent at the 5-position.

    5-chloro-1-phenyl-3-(p-tolyl)-1H-pyrazole: Contains a phenyl group instead of a methyl group at the 1-position.

    5-chloro-1-methyl-3-phenyl-1H-pyrazole: Contains a phenyl group instead of a p-tolyl group at the 3-position.

Uniqueness

5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position and the p-tolyl group at the 3-position can enhance its potential as a versatile intermediate for the synthesis of various derivatives with tailored properties.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

5-chloro-1-methyl-3-(4-methylphenyl)pyrazole

InChI

InChI=1S/C11H11ClN2/c1-8-3-5-9(6-4-8)10-7-11(12)14(2)13-10/h3-7H,1-2H3

InChI Key

FQXUYNMUILXRSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)Cl)C

Origin of Product

United States

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